molecular formula C31H36O11 B047999 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol CAS No. 613684-55-2

(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol

Cat. No. B047999
CAS RN: 613684-55-2
M. Wt: 584.6 g/mol
InChI Key: LCXGTSCVCJANHX-BVTOZUDXSA-N
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Description

(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol is a useful research compound. Its molecular formula is C31H36O11 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantiomeric Neolignans from Lobelia Chinensis

A study by Chen et al. (2010) isolated enantiomeric neolignans related to the compound from Lobelia Chinensis. Their structures were elucidated using extensive spectroscopic analyses. This research contributes to understanding the chemical composition of Lobelia Chinensis and its potential applications.

Phytochemicals from Sorbus Lanata

Uddin et al. (2013) identified several new phenolic compounds, including ones structurally similar to the given compound, in their study of Sorbus Lanata Uddin et al. (2013). This research sheds light on the plant's chemical profile and potential antioxidant properties.

Neolignans from Myristica Fragrans

Li and Yang (2007) isolated new neolignans from Myristica Fragrans, showing structural similarities to the compound Li and Yang (2007). Their findings contribute to the understanding of Myristica Fragrans' chemical makeup.

Antioxidant Lignans from Broussonetia Papyrifera

Mei et al. (2009) discovered new lignans, including one structurally similar to your compound, in Broussonetia Papyrifera Mei et al. (2009). They demonstrated these compounds' antioxidant activities, suggesting potential therapeutic applications.

Phenolic Compounds from Kokuto

Takara et al. (2003) isolated new phenolic compounds from Kokuto, a non-centrifuged cane sugar, including compounds related to the one Takara et al. (2003). This expands the understanding of Kokuto's chemical profile.

Synthesis of Phenolic Propane-1,2- and 1,3-diols

Tyman and Payne (2006) researched the synthesis of isomeric 3-(hydroxyphenyl)propane-1,2-diols from allylic precursors Tyman and Payne (2006). This research is important for understanding the synthesis processes of related compounds.

New Compounds from Rhododendron Mariae Hance

Guo et al. (2014) isolated new compounds, including neolignans and phenylpropanoids, from Rhododendron Mariae Hance Guo et al. (2014). These findings contribute to the understanding of this plant's chemical constituents.

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

Meilert et al. (2004) explored the asymmetric synthesis of polyketide spiroketals, related to the compound of interest Meilert et al. (2004). This research aids in the synthesis and understanding of similar complex molecules.

Mechanism of Action

Target of Action

Erythro-Guaiacylglycerol-beta-O-4’-dehydrodisinapyl ether, also known as Compound 122, primarily targets the germination process in plants

Mode of Action

Compound 122 interacts with its targets by inhibiting the germination process

Biochemical Pathways

The biochemical pathways affected by Compound 122 are those involved in seed germination . Germination is a complex process that involves the activation of various metabolic pathways leading to the growth of a new plant from a seed. By inhibiting this process, Compound 122 affects the normal growth and development of the plant.

Pharmacokinetics

It is known that the compound can be isolated from brassica fruticulosa , suggesting that it is likely absorbed and distributed within the plant

Result of Action

The primary result of Compound 122’s action is the inhibition of lettuce germination

properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXGTSCVCJANHX-BVTOZUDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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